Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This compound is known for its role in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-13(8-11-17)16-9-6-12-4-5-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
JURFNJQZXPIDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyclopropylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and reproducible process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals[][3].
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to altered neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence the activity of GABA and glutamate receptors .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with distinct molecular targets in the central nervous system. Its cyclopropylethylamino group provides a unique steric and electronic environment, differentiating it from other similar compounds .
Biological Activity
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H24N2O2
- Molecular Weight : 252.37 g/mol
- CAS Number : 1150100-61-0
The mechanism of action for this compound involves its interaction with specific neurotransmitter receptors, particularly those associated with the central nervous system. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Animal studies have shown that this compound can significantly reduce depressive-like behaviors in rodent models, potentially through the modulation of serotonergic pathways.
- Anxiolytic Effects : The compound has demonstrated anxiolytic properties, reducing anxiety-related behaviors in various behavioral assays.
- Neuroprotective Effects : In vitro studies indicate that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Study on Antidepressant Effects :
- A study conducted on mice evaluated the effects of this compound on depression. Mice treated with the compound showed significant reductions in immobility time in the forced swim test compared to controls, indicating antidepressant-like activity.
-
Anxiolytic Activity Assessment :
- In another study, the compound was administered to rats subjected to the elevated plus maze test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels.
-
Neuroprotection Study :
- A cell culture study assessed the neuroprotective effects of the compound against glutamate-induced toxicity. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Moderate antidepressant | Serotonin reuptake inhibition |
| Tert-butyl piperidine-1-carboxylate | Mild anxiolytic | GABA receptor modulation |
| Tert-butyl 4-vinylpiperidine-1-carboxylate | Neuroprotective | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
